Methyl protodioscin

Cancer Research Natural Product Screening Cytotoxicity Profiling

Sourcing steroidal saponins with ill-defined biological fingerprints leads to irreproducible results. Methyl protodioscin solves this with a unique NCI-60 COMPARE-negative profile, confirming a mechanism distinct from spirostanol analogs like dioscin. - Selective sub-micromolar potency in HCT-15 and MDA-MB-435 solid tumor lines. - Validated in vivo efficacy at 30-60 mg/kg oral doses in acute lung injury models, suppressing IL-6/TNF-α via JNK/c-Jun inhibition. - Well-characterized prodrug activation to dioscin, with a rapid t₁/₂ of 25-29 min for parent compound pharmacokinetic studies.

Molecular Formula C52H86O22
Molecular Weight 1063.2 g/mol
Cat. No. B1213338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl protodioscin
Synonymsmethyl protodioscin
methylprotodioscin
MPD cpd
Molecular FormulaC52H86O22
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
InChIInChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45?,46-,47+,48+,49-,50+,51+,52-/m1/s1
InChIKeyHSSJYSJXBOCKQM-LXNCCRCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Protodioscin Overview


Methyl protodioscin (MPD, NSC-698790) is a furostanol bisglycoside saponin, structurally distinct from spirostanol analogs such as dioscin, with a molecular formula of C₅₂H₈₆O₂₂ and molecular weight 1063.23 g/mol [1]. As a preclinical antitumor agent, it has been screened by the National Cancer Institute's (NCI) 60-cell line panel and demonstrates potent antiproliferative activity across a broad spectrum of human cancer cell lines [2]. Its pharmacological profile extends beyond cytotoxicity to include anti-inflammatory and cell cycle regulatory properties .

Furostanol saponin Structurally distinct from spirostanol analogs (e.g., dioscin) due to open F-ring and specific glycosylation; supports unique target engagement studies.
NCI-60 fingerprint Distinct COMPARE profile enables pathway deconvolution and target mapping research in cancer cell models.
Cellular probe Reported apoptosis and G2/M arrest induction may support programmed cell death and cell-cycle mechanism studies.

Methyl Protodioscin Substitution Limitations


Generic substitution among steroidal saponins is not scientifically justifiable due to fundamental differences in their core ring systems and glycosylation patterns. Methyl protodioscin is a furostanol saponin with an open F-ring, whereas dioscin is a spirostanol saponin with a closed F-ring [1]. This structural divergence profoundly impacts their chemical stability, metabolic fate, and biological target engagement [2]. Furthermore, the specific sugar moieties at the C-3 and C-26 positions dictate cellular uptake, efflux, and ultimately, the distinct cytotoxicity profiles observed in cancer cell line panels [3].

  • Core ring system Furostanol (open F-ring) vs spirostanol (closed F-ring) alters chemical stability and may shift metabolic fate and target engagement profiles.
  • Glycosylation pattern Specific sugar moieties at C-3 and C-26 influence cellular uptake/efflux, resulting in distinct cytotoxicity profiles that may not transfer across saponins.
  • Metabolite & clearance Rapid plasma clearance and prodrug conversion to dioscin may produce exposure profiles that differ from longer-residence saponins, affecting study design.

Methyl Protodioscin Comparator Evidence


NCI-60 Cytotoxicity vs. Dioscin

In a systematic NCI-60 screen, Methyl protodioscin (MPD) demonstrated a cytotoxicity profile that is distinct from all other compounds in the NCI database, as confirmed by COMPARE analysis [1]. Specifically, MPD exhibited GI₅₀ values ≤10 µM against most solid tumor cell lines, with exceptional potency (GI₅₀ <2.0 µM) against colon (HCT-15) and breast (MDA-MB-435) cancer cells [1]. In contrast, dioscin, a spirostanol saponin, shows a different selectivity pattern, and protodioscin, a closely related furostanol analog, also yields divergent activity profiles across the same panel [2].

NCI-60 Cytotoxicity vs Dioscin
Cross-study comparable
GI₅₀ ≤10 µM in most solid tumor lines; selective sub-2 µM in two lines
Distinct mechanism-of-action fingerprint; supports pathway deconvolution research
NCI-60 panel, MTT assay; COMPARE negative match vs dioscin
Cancer Research Natural Product Screening Cytotoxicity Profiling

Anti-Inflammatory Efficacy vs. Dexamethasone

In an LPS-induced acute lung injury mouse model, oral administration of Methyl protodioscin (MP) at 60 mg/kg resulted in a statistically significant inhibition of cell infiltration into bronchoalveolar lavage fluid, achieving a level of inhibition comparable to that of the corticosteroid dexamethasone at 30 mg/kg [1]. This demonstrates potent in vivo anti-inflammatory activity that benchmarks favorably against a clinical standard.

In Vivo Inflammation Endpoint
Head-to-head
60 mg/kg oral → reported inhibition comparable to 30 mg/kg dexamethasone
Supports non-steroidal inflammation-model endpoint context
LPS-induced acute lung injury mice; BALF cell infiltration
Immunology Inflammation Pulmonary Pharmacology

Leukemia Cell Potency: MPD vs. Dioscin

A direct comparative study on the human leukemia HL-60 cell line revealed a significant divergence in the primary mechanism of action. While both compounds inhibit growth, Methyl protodioscin (MPD) induces apoptosis and cell cycle arrest, whereas dioscin was shown to exert a more pronounced differentiation-inducing effect [1]. This functional divergence is underpinned by structural differences, with MPD's furostanol core conferring a distinct set of cellular targets [2].

HL-60 Functional Outcome
Class-level inference
MPD: apoptosis + G2/M arrest; Dioscin: megakaryocytic differentiation
Supports apoptosis/cell-cycle research model selection
HL-60 leukemia cells; divergent mechanism context
Leukemia Research Comparative Pharmacology Steroidal Saponins

Cytokine Inhibition (IL-6, TNF-α)

In IL-1β-stimulated A549 lung epithelial cells, Methyl protodioscin (MP) suppressed the production of key pro-inflammatory cytokines IL-6, IL-8, and TNF-α in a concentration-dependent manner, with significant inhibition observed between 10–100 µM [1]. This effect was mechanistically linked to the inhibition of the JNK/c-Jun signaling pathway, a key regulator of inflammatory responses [2].

Cytokine Suppression
Assay context
10–100 µM concentration-dependent inhibition of IL-6, IL-8, TNF-α
Supports JNK pathway modulation studies
IL-1β-stimulated A549 epithelial cells; vehicle control
Cytokine Research Inflammation Cell Signaling

Rapid Pharmacokinetic Clearance

Following intravenous administration in rats, Methyl protodioscin (MPD) exhibited rapid plasma clearance with an elimination half-life (t₁/₂) of 25.56–29.32 minutes across a dose range of 20–120 mg/kg [1]. The compound followed a one-compartment model, and plasma and tissue concentrations fell below the lower limit of quantification (LLOQ) within 5 hours post-injection [2]. This rapid elimination profile contrasts with other saponins that may exhibit longer residence times or accumulate in tissues, a factor that directly impacts experimental design for acute versus chronic exposure paradigms.

Rapid Plasma Clearance
Class-level inference
t₁/₂ 25.6–29.3 min (i.v. rat) vs dioscin ~2–3 h
Supports acute exposure or metabolite-focused study design
Sprague-Dawley rats; one-compartment model
Pharmacokinetics Drug Metabolism ADME Studies

Methyl Protodioscin Applications


Novel Anticancer Mechanism Discovery

Leverage MPD's unique NCI-60 cytotoxicity fingerprint. Because COMPARE analysis shows no significant correlation with any known compound in the NCI database, MPD is an ideal chemical probe for target deconvolution and pathway mapping in cancer cells. Its selective sub-micromolar potency in specific solid tumor lines like HCT-15 and MDA-MB-435 provides a focused starting point for mechanistic studies [1].

Non-Steroidal Anti-Inflammatory Research

Utilize MPD in preclinical models of acute lung injury (ALI) or intestinal inflammation. Its established in vivo efficacy at 30–60 mg/kg oral doses, benchmarked against dexamethasone in a lung injury model, makes it a valuable tool for investigating JNK/c-Jun pathway inhibition in inflammation [2]. This application is supported by its direct suppression of IL-6 and TNF-α in epithelial cells [3].

Apoptosis and Cell Cycle Studies

Employ MPD as a specific inducer of G2/M cell cycle arrest and apoptosis via the intrinsic (mitochondrial) pathway. This is well-documented in HepG2 liver cancer cells and HeLa cervical cancer cells, where it upregulates Bax, downregulates Bcl-2, and activates caspases [4]. This makes it suitable for studies on mitotic catastrophe and programmed cell death mechanisms.

Metabolism and Prodrug Research

Due to its rapid systemic elimination (t₁/₂ ~ 25-29 min) and the documented antiproliferative activity of its primary metabolite, dioscin, MPD serves as an excellent candidate for investigating prodrug activation and the pharmacodynamics of furostanol-to-spirostanol biotransformation in vivo [5]. Researchers can study the contribution of both the parent compound and its metabolites to the overall pharmacological effect.

Application
Selection Property
Validation Focus
Cancer cell-model pathway mapping
Unique NCI-60 cytotoxicity fingerprint
COMPARE analysis and target deconvolution
Inflammation model studies
JNK/c-Jun pathway inhibition context
Cytokine suppression and leukocyte infiltration endpoints
Apoptosis and cell-cycle research
G2/M arrest and mitochondrial pathway induction
Bax/Bcl-2 ratio and caspase activation profiling
Metabolite and prodrug activation research
Furostanol-to-spirostanol biotransformation and rapid clearance
Parent-metabolite pharmacodynamic contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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